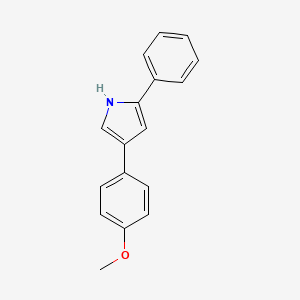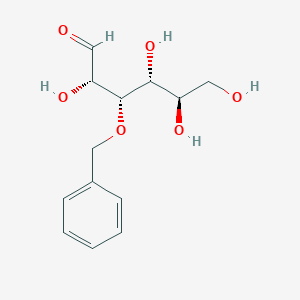
3-O-Benzyl-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl-D-mannose is a derivative of D-mannose, a naturally occurring sugar. This compound is characterized by the presence of a benzyl group attached to the third carbon of the mannose molecule. The benzylation of mannose enhances its chemical properties, making it a valuable intermediate in various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-D-mannose typically involves the selective protection and deprotection of hydroxyl groups on the mannose molecule. One common method starts with D-mannitol, which undergoes a series of reactions including benzylation and oxidation to yield this compound . The reaction conditions often involve the use of catalysts such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-O-Benzyl-D-mannose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like Collins reagent (CrO3·2Py) are used.
Reduction: Sodium borohydride (NaBH4) is commonly employed.
Substitution: Benzyl bromide (C6H5CH2Br) under basic conditions.
Major Products: The major products formed from these reactions include various benzylated derivatives and deprotected mannose molecules, which are useful intermediates in further synthetic applications .
Scientific Research Applications
3-O-Benzyl-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a probe in studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for therapeutic agents.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-D-mannose involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial adhesion by mimicking the structure of natural mannose, thereby preventing infections . The benzyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological assays.
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-mannose
- 3-O-Methyl-D-mannose
- 3-O-Benzyl-D-glucose
Comparison: Compared to its analogs, 3-O-Benzyl-D-mannose exhibits unique properties due to the specific positioning of the benzyl group. This positioning influences its reactivity and binding affinity in biological systems. For instance, this compound has been shown to have higher selectivity in glycosylation reactions compared to its tetra-benzylated counterpart .
Properties
Molecular Formula |
C13H18O6 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11-,12-,13-/m1/s1 |
InChI Key |
RAEXDMCULJOFDK-FDYHWXHSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


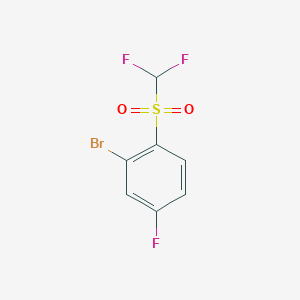
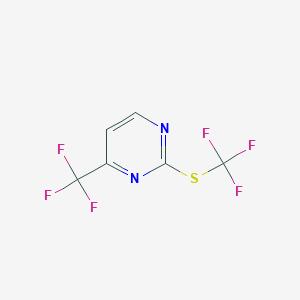
![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
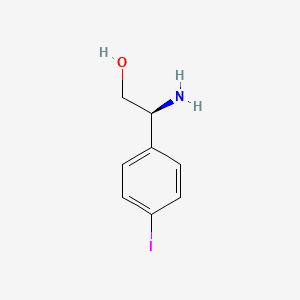
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
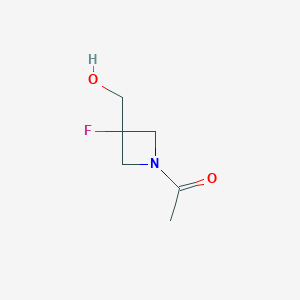
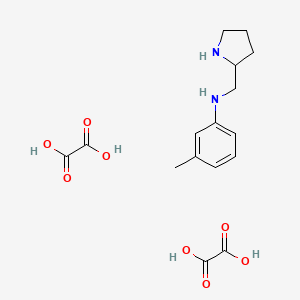
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)



